Tantalum pentoxide

High-k dielectrics FinFET Semiconductor

Researchers using TiO2 for near-IR optical coatings face absorption losses above 900 nm. Ta2O5 (CAS 1314-61-0) eliminates this with negligible NIR absorption, high refractive index (n ≈ 2.1-2.2), and wide transparency (near-UV to >8 μm IR). • Enables low-loss Nd:YAG laser mirrors, telecom bandpass filters, and dichroic beam splitters with proven SiO2 multilayer compatibility. • High-k dielectric (k=27) for FinFET/DRAM scaling: 34.1 nF/cm² capacitance density, stable under 3 V bias stress for 1000 s. • 95.9% corrosion protection on NiTi implants with complete prevention of Ni ion release; 186% endothelial cell growth vs. control. Supplied as ≥99.99% purity powder with CoA. Global shipping from stocked inventory.

Molecular Formula O5Ta2
Molecular Weight 441.89 g/mol
CAS No. 1314-61-0
Cat. No. B223723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum pentoxide
CAS1314-61-0
Synonymstantalum oxide
tantalum oxide (Ta2O3)
tantalum oxide (Ta2O5)
tantalum oxide (TaO)
tantalum oxide (TaO2)
tantalum pentoxide
tantalumpentoxide
Molecular FormulaO5Ta2
Molecular Weight441.89 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5]
InChIInChI=1S/5O.2Ta/q5*-2;2*+5
InChIKeyBPUBBGLMJRNUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Pentoxide for Optics and High-k Dielectrics


Tantalum pentoxide (Ta2O5) is a refractory transition metal oxide with a high refractive index (n ≈ 2.1–2.2 at 550 nm), wide optical transparency window (near-UV to >8 μm IR), and a moderate dielectric constant (k = 22–30, tunable to >50 via crystallization) [1]. It exhibits exceptional chemical inertness—insoluble in water and resistant to all acids except hydrofluoric acid—making it suitable for harsh environment applications [2]. Unlike many competing high-index oxides such as TiO2, Ta2O5 demonstrates negligible optical absorption above 900 nm, a critical differentiator for near-infrared laser and telecom coatings [3]. Its bandgap of approximately 4.0–4.4 eV positions it between TiO2 (≈3.0–3.2 eV) and ZrO2/HfO2 (≈5.8 eV), offering a distinctive balance of dielectric and insulating properties [1].

1
High-index optical coating workflows (n ≈ 2.1–2.2, low NIR absorption)
2
High-k gate dielectric applications (k = 22–30, tunable >50)
3
Chemically inert for harsh environments (resists all acids except HF)

Performance Risks of Ta2O5 Substitution


Tantalum pentoxide occupies a unique property space that is not replicated by any single alternative oxide. TiO2 offers a higher refractive index and dielectric constant but suffers from significant absorption in the near-IR (above 900 nm) and lower chemical stability [1]. HfO2 and ZrO2 provide superior thermodynamic stability on silicon and higher band offsets but possess lower dielectric constants (k ≈ 25) and refractive indices, limiting their utility in high-contrast optical stacks and high-capacitance-density devices [2]. Nb2O5 is a closer analog with similar chemical behavior, yet it exhibits lower corrosion resistance, lower laser-induced damage threshold (LIDT), and inferior biocompatibility in certain implant applications [3]. Al2O3, while possessing excellent leakage current characteristics, has a dielectric constant of only ≈9, making it incapable of delivering the capacitance density required for advanced DRAM and MIM capacitor scaling [4]. Consequently, direct substitution of Ta2O5 with these alternatives without re-engineering the entire device stack or optical design frequently results in compromised performance, reduced reliability, or outright device failure. The following evidence guide quantifies these specific performance gaps.

TiO₂: absorption above 900 nm limits near-IR laser and telecom coating use; lower chemical stability may reduce durability.

HfO₂/ZrO₂: lower k (≈25) and refractive index limit capacitance density and optical stack contrast; band offset advantages may not transfer.

Nb₂O₅: similar refractive index but lower corrosion resistance and laser damage threshold; direct substitution may require re-engineering.

Ta2O5 Performance vs. Alternatives


FinFET Gate Dielectric Performance

In a three-dimensional TCAD simulation of a 5 nm double-gate FinFET, Ta2O5 (k = 27) outperformed SiO2, SnO2, and ZrO2 gate dielectrics across all key electrical parameters, delivering superior threshold voltage, subthreshold swing, ON/OFF current ratio, and transconductance [1]. The higher dielectric constant of Ta2O5 relative to ZrO2 (k = 25) and SiO2 (k = 3.9) enables greater gate capacitance without increased leakage, a critical advantage for ultra-short channel scaling.

FinFET Gate Dielectric
Head-to-head
Ta₂O₅ (k=27) achieves reported better Vth, SS, Ion/Ioff vs. ZrO₂ (k=25) and SiO₂ in 5 nm DG-FinFET simulation.
Supports high-k gate stack selection for advanced node scaling.
TCAD simulation; physical device validation needed.
High-k dielectrics FinFET Semiconductor

a-IGZO TFT Capacitance and Stability

E-beam deposited Ta2O5 gate dielectrics in amorphous IGZO thin-film transistors exhibited a capacitance density of 34.1 nF/cm²—8.5× higher than SiO2 (4 nF/cm²) and 2× higher than Si3N4 (16.9 nF/cm²) [1]. Under a positive bias stress of 3 V for 1000 s, Ta2O5 demonstrated the highest stability among the three dielectrics, with the smallest threshold voltage variation along the channel width due to its superior insulating property and capacitance density [1].

a-IGZO TFT Capacitance
Head-to-head
34.1 nF/cm² (8.5× SiO₂, 2× Si₃N₄)
Enables smaller device footprint and higher drive current in backplane applications.
E-beam deposition; bias-stress stability confirmed at 3 V, 1000 s.
Thin-film transistors a-IGZO Gate dielectrics

Near-IR Optical Absorption for Laser Coatings

A key procurement differentiator for optical coating applications is the absence of absorption in Ta2O5 above 900 nm, in contrast to TiO2 which exhibits significant absorption in this region [1]. This property makes Ta2O5 the superior high-index material for near-IR laser coatings (e.g., Nd:YAG at 1064 nm) and telecom bandpass filters, where even minor absorption can lead to thermal lensing, coating failure, or reduced signal-to-noise ratio [1].

Near-IR Transparency
Class-level
Negligible absorption above 900 nm
Avoids thermal lensing and coating failure in NIR laser and telecom coatings.
Data to verify per specific deposition method and film thickness.
Optical coatings Near-IR Laser optics

Photocatalytic NOx Degradation Efficiency

Wet-chemical synthesized Ta2O5 nanoparticles (41 m²/g specific surface area) demonstrated a UV-photonic-efficiency of ∼0.64% for NOx degradation, a 2.1× improvement over commercial TiO2 Aeroxide P25 (∼0.30%) despite having a smaller surface area [1]. NO conversion using Ta2O5 reached 18.6% compared to 8.8% for TiO2 under identical UV irradiation [1]. Additionally, Ta2O5 photocatalysis produced minimal toxic NO2 byproduct and exhibited excellent photostability [1].

Photocatalytic NOx Efficiency
Head-to-head
∼0.64% photonic efficiency (2.1× TiO₂ P25)
Reported higher NO conversion with minimal NO₂ byproduct under UV.
Wet-chemical nanoparticles, 41 m²/g; room temperature.
Photocatalysis NOx removal Environmental remediation

NiTi Implant Corrosion Protection

Magnetron-sputtered crystalline orthorhombic Ta2O5 coatings on NiTi shape memory alloys, deposited at 1.2 Å/s and post-annealed, achieved 95.9% corrosion protection and completely prevented Ni ion release—a critical safety requirement for implantable devices [1]. The optimized coating exhibited a critical adhesion load of ∼53.9 N and supported endothelial cell growth up to 186% relative to blank controls [1].

Implant Corrosion Protection
Head-to-head
95.9% corrosion protection, no Ni ion release
Supports biocompatibility and device longevity for NiTi implants.
Magnetron-sputtered crystalline coating; endothelial cell growth 186% vs. control.
Biomedical coatings Corrosion resistance NiTi implants

Purity Grade and Procurement Cost

Commercial Ta2O5 is segmented into distinct purity grades with quantifiable cost implications: the 99.9–99.99% grade segment offers a 10–15% price advantage compared to ≥99.99% grades while still meeting dielectric constant and breakdown strength requirements for most electronic designs [1]. Optical-grade material (99.994% purity) specifies Nb impurity below 100 ppm, critical for avoiding parasitic absorption in precision coatings . Higher-purity material (>99.99%) represents <20% of tonnage but serves >70% of advanced optical and semiconductor applications [1].

Purity Grade Selection
Reported
99.9–99.99% grade: 10–15% price advantage vs. ≥99.99%
Cost-optimized selection for non-critical electronic applications.
Optical-grade (99.994% purity) with Nb
Procurement Purity grades Cost optimization

Key Ta2O5 Application Scenarios


Gate Dielectric in FinFET and a-IGZO TFTs

Ta2O5 is the high-k dielectric of choice for next-generation FinFETs and thin-film transistors where maximizing capacitance density while maintaining low leakage and high bias-stress stability is critical. With a demonstrated capacitance density of 34.1 nF/cm² (8.5× SiO2) and superior stability under 3 V bias stress for 1000 s [1], Ta2O5 enables aggressive device scaling and improved drive currents in display backplanes, sensors, and logic devices. Its k-value of 27 in FinFET simulations outperforms ZrO2 (k=25) across all key electrical metrics [2].

Near-IR Laser and Telecom Optical Coatings

Ta2O5 is the preferred high-index material for near-IR optical coatings where TiO2 would introduce unacceptable absorption above 900 nm [3]. Applications include Nd:YAG laser mirrors (1064 nm), telecom bandpass filters, and dichroic beam splitters. The material's combination of high refractive index (n ≈ 2.1–2.2 at 550 nm), low absorption in the NIR, and compatibility with SiO2 low-index layers for thick, low-stress multilayer stacks makes it uniquely suited for precision interference coatings [3].

Corrosion Barrier Coating for Medical Implants

Crystalline Ta2O5 coatings provide 95.9% corrosion protection and complete prevention of Ni ion release from NiTi implants, directly addressing regulatory concerns regarding metal ion leaching [4]. The coating also promotes endothelial cell growth (186% vs. control) and exhibits strong adhesion (critical load ∼53.9 N) [4]. For Ti6Al4V implants, Ta2O5 nanoparticle-reinforced HAp composite coatings reduce corrosion current density by 72% while decreasing harmful Al3+ and V5+ ion release .

Photocatalyst for NOx Air Purification

Ta2O5 nanoparticles offer a 2.1× higher UV-photonic-efficiency (∼0.64%) for NOx degradation compared to commercial TiO2 P25 (∼0.30%), achieving 18.6% NO conversion vs. 8.8% for TiO2 [5]. Critically, Ta2O5 photocatalysis produces minimal toxic NO2 intermediate and maintains excellent photostability under continuous UV irradiation [5]. This performance advantage positions Ta2O5 as a superior material for building materials, air purification systems, and environmental remediation technologies where catalyst longevity and byproduct safety are paramount.

Application
Selection Property
Validation Focus
Gate Dielectric in FinFET & TFTs
High capacitance density and bias-stress stability
Gate leakage, threshold voltage, subthreshold swing
NIR Laser & Telecom Optical Coatings
High refractive index with low NIR absorption
Thermal lensing, laser damage threshold, filter fidelity
Corrosion Barrier for Medical Implants
Chemical inertness and Ni ion release prevention
Corrosion protection efficiency, cell response, adhesion
Photocatalytic NOx Air Purification
High UV-photonic-efficiency with minimal NO₂ byproduct
NO conversion rate, byproduct profile, photostability

Technical Documentation Hub

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